molecular formula C19H23ClN2O5 B6066539 1-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-3-(4-nitrophenoxy)propan-2-ol;hydrochloride

1-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-3-(4-nitrophenoxy)propan-2-ol;hydrochloride

Cat. No.: B6066539
M. Wt: 394.8 g/mol
InChI Key: BRBQRDFPHNJEIG-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-3-(4-nitrophenoxy)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of beta-blockers These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-3-(4-nitrophenoxy)propan-2-ol;hydrochloride typically involves multiple steps:

    Formation of the Isochroman Ring: The initial step involves the formation of the isochroman ring through a cyclization reaction.

    Aminomethylation: The isochroman ring is then subjected to aminomethylation to introduce the amino group.

    Etherification: The next step involves the etherification of the aminomethylated isochroman with 4-nitrophenol to form the nitrophenoxy group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-3-(4-nitrophenoxy)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-3-(4-nitrophenoxy)propan-2-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Potential therapeutic applications in cardiovascular diseases due to its beta-blocking properties.

    Industry: Used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-3-(4-nitrophenoxy)propan-2-ol;hydrochloride involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A non-selective beta-blocker used to treat hypertension and anxiety.

    Atenolol: A selective beta1-blocker used for managing cardiovascular diseases.

    Metoprolol: Another selective beta1-blocker with similar applications.

Uniqueness

1-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-3-(4-nitrophenoxy)propan-2-ol;hydrochloride is unique due to its specific structural features, such as the isochroman ring and the nitrophenoxy group, which may confer distinct pharmacological properties compared to other beta-blockers.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-3-(4-nitrophenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5.ClH/c22-16(13-26-17-7-5-15(6-8-17)21(23)24)11-20-12-19-18-4-2-1-3-14(18)9-10-25-19;/h1-8,16,19-20,22H,9-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBQRDFPHNJEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CNCC(COC3=CC=C(C=C3)[N+](=O)[O-])O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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